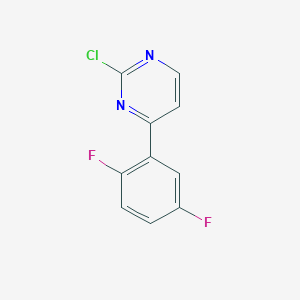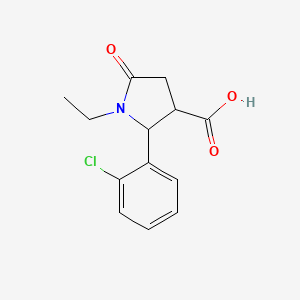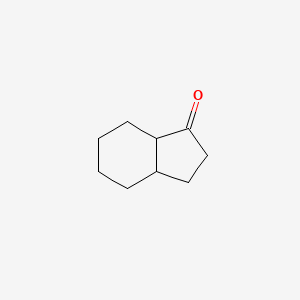
2-(2-Methoxyethoxy)acetic acid titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)acetic acid titanium is a chemical compound that combines the properties of 2-(2-Methoxyethoxy)acetic acid and titanium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of organic and inorganic components in this compound provides it with distinctive properties that can be leveraged for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)acetic acid titanium typically involves the reaction of 2-(2-Methoxyethoxy)acetic acid with a titanium precursor. One common method is to react 2-(2-Methoxyethoxy)acetic acid with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications. The use of automated reactors and advanced monitoring systems can help in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)acetic acid titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the oxidation state of the titanium component.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction may produce lower oxidation state titanium species. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)acetic acid titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its unique properties to target cancer cells selectively.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its excellent thermal and mechanical properties.
Mécanisme D'action
The mechanism by which 2-(2-Methoxyethoxy)acetic acid titanium exerts its effects involves interactions at the molecular level. The titanium component can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The organic component, 2-(2-Methoxyethoxy)acetic acid, can interact with biological molecules, facilitating targeted delivery and enhancing the compound’s efficacy in biological applications. The specific molecular targets and pathways involved depend on the context of its use, such as in catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: This compound shares the organic component but lacks the titanium, resulting in different properties and applications.
Titanium tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds, including 2-(2-Methoxyethoxy)acetic acid titanium.
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, photocatalysis, and solar cells.
Uniqueness
This compound is unique due to its combination of organic and inorganic components, providing a versatile platform for various applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds. The presence of the 2-(2-Methoxyethoxy)acetic acid moiety enhances its solubility and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O4Ti |
|---|---|
Poids moléculaire |
182.00 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/C5H10O4.Ti/c1-8-2-3-9-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
Clé InChI |
IMUZDJFKSUCECY-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)




![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)

![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)


![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
